![molecular formula C6H4IN3 B2609442 7-iodo-1H-pyrazolo[4,3-b]pyridine CAS No. 1350648-20-2](/img/structure/B2609442.png)
7-iodo-1H-pyrazolo[4,3-b]pyridine
概要
説明
7-iodo-1H-pyrazolo[4,3-b]pyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported extensively from 2017 to 2021 .Molecular Structure Analysis
The pyrazolo portion of this compound is suitable as a hydrogen bond center. Simultaneously, the pyridine is thought to have a π–π stacking interaction with Phe589 . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .Chemical Reactions Analysis
The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives are systematized according to the method to assemble the pyrazolopyridine system .科学的研究の応用
Antiproliferative Activity in Cancer Research
7-iodo-1H-pyrazolo[4,3-b]pyridine derivatives have been studied for their antiproliferative activity against various cancer cell lines. For instance, a study synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines and evaluated them for their antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines. Some compounds showed low micromolar GI50 values, indicating potent activity. One specific compound, 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, was most active, inducing various cellular responses such as PARP-1 cleavage and caspase 9 activation, indicating a potential for complex action combining antiproliferative effects with induction of cell death (Razmienė et al., 2021).
Biomedical Applications
The biomedical applications of 1H-pyrazolo[4,3-b]pyridines, a category that includes this compound, have been extensively explored. These compounds, which can exist in different tautomeric forms, have seen more than 300,000 descriptions and are included in numerous references and patents. Their diverse substituents and synthetic methods make them applicable in various biomedical fields (Donaire-Arias et al., 2022).
c-Met Inhibition
1H-pyrazolo[4,3-b]pyridine derivatives have been designed, synthesized, and evaluated as inhibitors of c-Met, a receptor tyrosine kinase implicated in various cancers. One study demonstrated that these compounds showed strong c-Met kinase inhibition, suggesting their potential as therapeutic agents in cancer treatment (Liu et al., 2016).
Antibacterial and Antioxidant Properties
Synthesis and characterization of various 1H-pyrazolo[4,3-b]pyridine derivatives have shown them to possess notable antibacterial and antioxidant properties. Some compounds exhibited significant activity against both Gram-positive and Gram-negative bacterial strains, along with moderate to good antioxidant properties. This indicates their potential use in developing new antibacterial and antioxidant agents (Variya et al., 2019).
Fluorescence and pH Sensing
The fluorescence properties of this compound derivatives have been investigated, revealing potential applications in pH sensing. One compound in particular was identified as a potent pH indicator enabling both fluorescence intensity-based and ratiometric pH sensing (Razmienė et al., 2021).
Tautomerism Study
The tautomerism of 7-substituted pyrazolo[4,3-c]pyridine derivatives, which likely includes 7-iodo variants, has been investigated. Studies utilizing NMR and X-ray crystallography have provided insights into the tautomerism within this class of compounds, which is essential for understanding their biological activities (Kourafalos et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-iodo-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNHXAWBZNIZJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NNC2=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
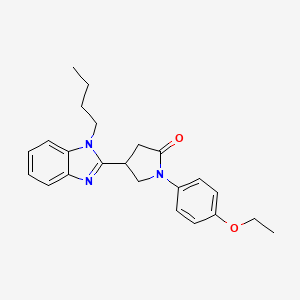
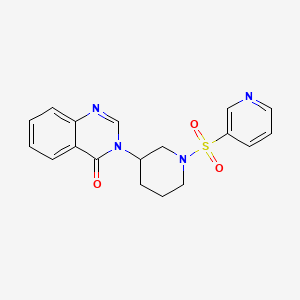
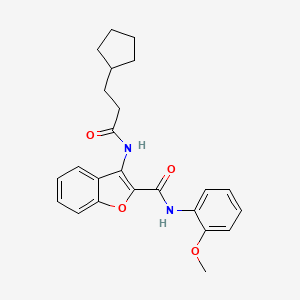
![3-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine](/img/structure/B2609363.png)
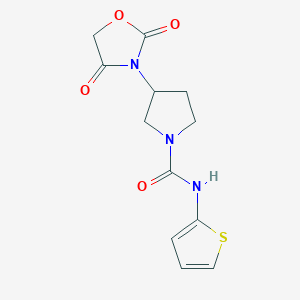
![1-(2,5-difluorobenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B2609368.png)
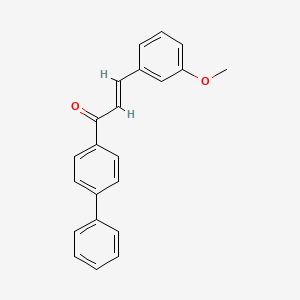
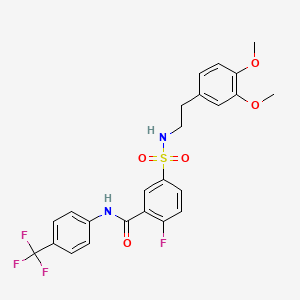
![N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide](/img/structure/B2609374.png)
![8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one](/img/structure/B2609376.png)
![4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2609377.png)

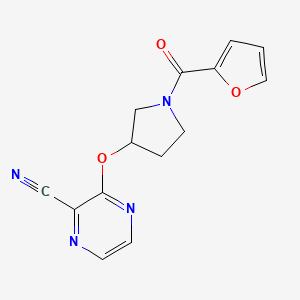
![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2609382.png)
